molecular formula C10H15N3S2 B12703077 Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- CAS No. 102339-03-7

Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio-

Cat. No.: B12703077
CAS No.: 102339-03-7
M. Wt: 241.4 g/mol
InChI Key: SWCJXGNMWSDMRR-UHFFFAOYSA-N
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Description

Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- is a chemical compound with the molecular formula C10H15N3OS It is known for its unique structure, which includes a semicarbazide group and a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods also incorporate purification steps to ensure the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.

    Substitution: The methylthio group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring, resulting in a variety of derivatives.

Scientific Research Applications

Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of semicarbazones and other derivatives.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- involves its interaction with molecular targets through its functional groups. The semicarbazide group can form stable complexes with various substrates, influencing biochemical pathways. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- is unique due to the presence of the methylthio group, which imparts distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

102339-03-7

Molecular Formula

C10H15N3S2

Molecular Weight

241.4 g/mol

IUPAC Name

1-(dimethylamino)-3-(4-methylsulfanylphenyl)thiourea

InChI

InChI=1S/C10H15N3S2/c1-13(2)12-10(14)11-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H2,11,12,14)

InChI Key

SWCJXGNMWSDMRR-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=S)NC1=CC=C(C=C1)SC

Origin of Product

United States

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